(4-(Dimethylamino)phenyl)(3-hydroxypyrrolidin-1-yl)methanone
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Overview
Description
(4-(Dimethylamino)phenyl)(3-hydroxypyrrolidin-1-yl)methanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring and a hydroxypyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-hydroxypyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)benzaldehyde+3-HydroxypyrrolidineCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-(Dimethylamino)phenyl)(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The hydroxypyrrolidinyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(Dimethylamino)phenyl)(3-hydroxypiperidin-1-yl)methanone
- (4-(Dimethylamino)phenyl)(3-hydroxypyrrolidin-1-yl)methanone
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a hydroxypyrrolidinyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)11-5-3-10(4-6-11)13(17)15-8-7-12(16)9-15/h3-6,12,16H,7-9H2,1-2H3 |
InChI Key |
QKZMBLWCAJGLLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
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